molecular formula C21H28N4O7 B2680636 N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 874805-48-8

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B2680636
CAS No.: 874805-48-8
M. Wt: 448.476
InChI Key: LOKZANNVTKMWTK-UHFFFAOYSA-N
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Description

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound that features a benzodioxole moiety, an oxazolidine ring, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets:

Biological Activity

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several key structural components:

  • Benzodioxole moiety : Known for its diverse biological activities.
  • Oxazolidine ring : Often associated with antibacterial properties.
  • Morpholine group : Commonly found in various pharmaceuticals for enhancing biological activity.

The molecular formula is C18H24N4O3C_{18}H_{24}N_4O_3, and it exhibits a molecular weight of 344.41 g/mol.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies : Compounds containing the benzodioxole structure have shown significant inhibition of cancer cell proliferation in various cell lines, including breast and lung cancer cells. The presence of the oxazolidine ring enhances this effect by promoting apoptosis through the activation of caspases .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (breast cancer)5.0Apoptosis induction
Compound BA549 (lung cancer)7.5Caspase activation

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that derivatives with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The oxazolidine component is known for its antimicrobial properties. Studies have demonstrated that related compounds exhibit activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that this compound may also possess similar antimicrobial efficacy .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The oxazolidine structure may inhibit specific enzymes involved in cancer cell metabolism.
  • Caspase Activation : Inducing apoptosis through caspase pathways is a significant mechanism for anticancer activity.
  • Cytokine Modulation : The compound may modulate inflammatory pathways by affecting cytokine production.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a derivative of the compound on human neuroblastoma SH-SY5Y cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with a corresponding increase in apoptosis markers .

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in a marked decrease in joint inflammation and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .

Properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O7/c26-19(22-4-1-5-24-6-9-29-10-7-24)20(27)23-13-18-25(8-11-30-18)21(28)15-2-3-16-17(12-15)32-14-31-16/h2-3,12,18H,1,4-11,13-14H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKZANNVTKMWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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